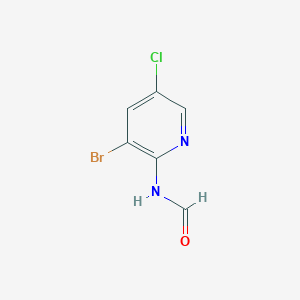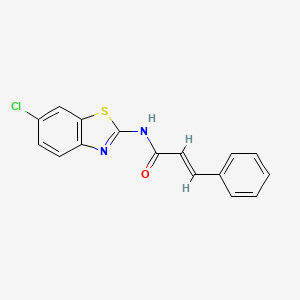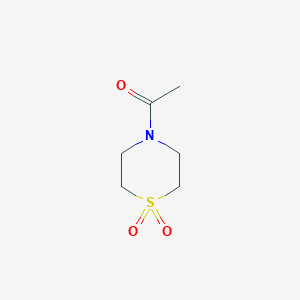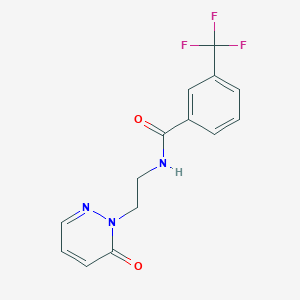![molecular formula C20H17NO B2493054 (E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one CAS No. 551930-62-2](/img/structure/B2493054.png)
(E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyrrole derivatives involves multi-component reactions that lead to the formation of complex structures with potential antibacterial and antifungal activities. For example, Narule (2011) demonstrated a facile synthesis of pyrrole derivatives, showcasing the versatility of these methods in producing compounds with significant biological activity (Narule, 2011).
Molecular Structure Analysis
Molecular structure determinations, often accomplished through crystallography and spectroscopic methods, reveal intricate details about compound geometries and electronic structures. Moser et al. (2005) provided an in-depth analysis of a related compound's crystal structure, highlighting the disorder within certain groups and the orientation of aromatic systems (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
Chemical reactions involving pyrrole derivatives can lead to a variety of products with distinct properties. The synthesis routes often involve cyclization, condensation, and substitution reactions, as illustrated in studies by Narule et al. (2007), who explored reactions yielding phenothiazine-substituted pyrroles (Narule, Meshram, Santhakumari, & Shanware, 2007).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, can be profoundly influenced by the molecular architecture. For instance, the study of a related chalcone structure by Thanigaimani et al. (2015) showcases how crystal packing and intermolecular interactions can dictate the overall physical properties of these compounds (Thanigaimani et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are crucial for understanding the compound's applications. Hublikar et al. (2019) synthesized novel pyrrole chalcone derivatives, highlighting the impact of heterocyclic ring presence on antibacterial and antifungal activities (Hublikar et al., 2019).
Scientific Research Applications
Antibacterial and Antifungal Activities
- Application : A study explored the antibacterial and antifungal potential of derivatives from (E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one. It found significant antimicrobial activity against bacterial strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, and fungal species such as Candida albicans and Aspergillus niger, indicating potential for developing novel antimicrobial agents (Patel & Patel, 2017).
Stereoselective Synthesis and Anti-Cancer Activity
- Application : Another research focused on the stereoselective synthesis of E, E / E, Z isomers based on this compound, exploring their fluorescence characteristics and selective anti-cancer activity. Remarkably, certain isomers demonstrated notable anticancer activity against human nasopharyngeal carcinoma (Irfan et al., 2021).
Electrochromic Device Applications
- Application : A study synthesized a soluble conducting polymer based on derivatives of this compound, demonstrating its suitability for electrochromic devices due to its efficient switching ability and suitable electronic band gap (Variş et al., 2006).
Novel Antimicrobial Agents
- Application : Research synthesized novel pyrrole chalcone derivatives of this compound, revealing good antibacterial and antifungal activity. This suggests its use in creating new antimicrobial agents (Hublikar et al., 2019).
properties
IUPAC Name |
(E)-3-(4-methylphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c1-16-4-6-17(7-5-16)8-13-20(22)18-9-11-19(12-10-18)21-14-2-3-15-21/h2-15H,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUKIWYMXQWEEX-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2492975.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide](/img/no-structure.png)
![7-tert-butyl-3-(5-methoxy-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2492979.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2492982.png)
![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2492983.png)
![Diethyl 2-[(2,5-dimethylanilino)methylene]malonate](/img/structure/B2492987.png)
![7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2492988.png)
![2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamide](/img/structure/B2492990.png)

